6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one
Description
6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one is a quinolin-2-one derivative characterized by an ethoxy group at position 6 and a 3-hydroxypropylamino-methyl substituent at position 2. Quinolin-2-ones are heterocyclic compounds with a fused benzene and pyridone ring, often modified for diverse applications in medicinal chemistry, materials science, and corrosion inhibition .
Properties
IUPAC Name |
6-ethoxy-3-[(3-hydroxypropylamino)methyl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-13-4-5-14-11(9-13)8-12(15(19)17-14)10-16-6-3-7-18/h4-5,8-9,16,18H,2-3,6-7,10H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQKFIXQQXFZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 6-ethoxy-2-quinolone.
Alkylation: The 6-ethoxy-2-quinolone is then alkylated using a suitable alkylating agent to introduce the 3-hydroxy-propylamino group.
Amination: The intermediate product undergoes amination to attach the propylamino group.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the side chains.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolin-2-one derivatives exhibit varied biological and chemical behaviors depending on substituents. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Substituent Effects
- 6-Methoxy-2(1H)-quinolinone (1): Substituents: Methoxy at position 4. Properties: Lower lipophilicity compared to ethoxy derivatives due to the smaller methoxy group. Used as a precursor in metallation studies . Key Difference: Absence of the 3-hydroxypropylamino-methyl group limits hydrogen-bonding interactions.
- 7-Ethyl-4-methyl-1-[(4-nitro-benzylidene)-amino]-1H-quinolin-2-one (EMNQ2O): Substituents: Ethyl, methyl, and nitrobenzylidene groups. Applications: Studied as a corrosion inhibitor for carbon steel in NaCl and HCl solutions. The nitro group enhances electron-withdrawing effects, improving adsorption on metal surfaces . Key Difference: The nitrobenzylidene substituent confers stronger electrophilic character compared to the hydroxypropylamino-methyl group.
- 6-Ethoxy-3-phenyl-1H-quinolin-2-one: Substituents: Ethoxy at position 6 and phenyl at position 3. Properties: Higher lipophilicity due to the phenyl group; molecular mass = 265.3 g/mol. Potential applications in drug discovery . Key Difference: The phenyl group lacks the hydrogen-bonding capability of the hydroxypropylamino-methyl substituent.
- 6-Methoxy-3-[(3-morpholin-4-yl-propylamino)-methyl]-1H-quinolin-2-one: Substituents: Methoxy and morpholinyl-propylamino-methyl groups. Properties: The morpholine ring introduces basicity and enhanced solubility in polar solvents. Used in medicinal chemistry . Key Difference: Morpholine substituent vs. hydroxyl group alters electronic and solubility profiles.
Biological Activity
6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: CHNO with a molecular weight of 276.34 g/mol. Its structure features a quinoline core with ethoxy and propylamino substituents, which may contribute to its biological activity.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit anticancer properties. A study demonstrated that related compounds could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes associated with disease states. For instance, it has shown potential as an inhibitor of squalene synthase, an enzyme involved in cholesterol biosynthesis. In vitro studies reported IC values indicating effective inhibition, suggesting its role in cholesterol-lowering therapies .
| Enzyme | IC Value | Effect |
|---|---|---|
| Squalene Synthase | <1.6 nM | Competitive inhibition |
| Other Enzymes | Varies | Potential modulation of activity |
Neuropharmacological Effects
In addition to anticancer activity, this compound has been investigated for neuropharmacological effects. It may act as a ligand for dopamine receptors, influencing neurotransmitter systems related to mood and cognition. This property opens avenues for research into treatments for neurological disorders such as depression and schizophrenia .
Study 1: Inhibition of Squalene Synthase
A detailed study assessed the inhibitory effects of various quinoline derivatives on squalene synthase in rat liver microsomes. The results indicated that the compound significantly reduced cholesterol synthesis in vivo when administered at doses as low as 5 mg/kg, highlighting its potential therapeutic application in hypercholesterolemia .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging intermediates such as 6-ethoxyquinolin-2-one derivatives. For example, hydrogenation of nitro groups (e.g., using Pd/C under H₂) followed by coupling with 3-hydroxypropylamine is a viable route . Purity optimization involves iterative recrystallization (e.g., from DMF/water mixtures) and chromatographic techniques (e.g., Biotage flash chromatography with ethyl acetate/hexane gradients) . High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) is recommended for purity assessment, as validated for structurally similar quinolinones .
Q. How should researchers characterize the stereochemistry and functional groups of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of ethoxy (-OCH₂CH₃), hydroxypropylamine (-NH-CH₂-CHOH-CH₂), and quinolin-2-one moieties. Key NMR signals include:
- Ethoxy group: δ ~1.4 ppm (triplet, CH₃), δ ~4.0 ppm (quartet, OCH₂) .
- Hydroxypropylamine: δ ~3.5–3.7 ppm (multiplet, -CH₂-NH- and -CHOH-) .
IR spectroscopy can validate carbonyl (C=O, ~1660 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups . For stereochemical analysis, X-ray crystallography (e.g., as applied to quinolinyl chalcones in ) or chiral HPLC is advised.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for quinolin-2-one derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, enzyme isoforms). To mitigate:
- Standardize assays : Use recombinant enzymes (e.g., sphingosine kinases) with consistent substrate concentrations .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Validate via orthogonal methods : Compare enzyme inhibition (IC₅₀) with cellular activity (e.g., apoptosis assays) . For example, quinolin-2-one hybrids showed discrepancies between in vitro kinase inhibition and cytotoxicity, resolved by adjusting redox conditions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the 3-hydroxypropylamino side chain?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with alkyl (e.g., methyl, ethyl) or aryl groups at the hydroxypropylamine terminus .
- Bioisosteric replacement : Replace the hydroxyl group with fluorine or methoxy to assess hydrogen-bonding requirements .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., sphingosine kinase 1), focusing on the amine’s role in binding .
- In vitro testing : Prioritize analogs with <10 μM IC₅₀ in enzyme assays and >50% cellular efficacy at 25 μM .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Covalent binding assays : Use MALDI-TOF MS to detect adduct formation with catalytic residues .
- Thermal shift assays : Monitor protein melting temperature (Tm) shifts to confirm target engagement .
- Mutagenesis studies : Engineer active-site mutations (e.g., Asp308Ala in sphingosine kinase) to test binding dependency .
Data Interpretation and Validation
Q. How should researchers address discrepancies in reported melting points or spectroscopic data?
- Methodological Answer :
- Reproduce conditions : Ensure identical solvent systems (e.g., DMF vs. ethanol) and heating rates during melting point determination .
- Cross-validate spectra : Compare NMR chemical shifts with published analogs (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one: δ 7.2–7.8 ppm for aromatic protons) .
- Account for polymorphism : Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms .
Biological Evaluation
Q. What in vivo models are appropriate for assessing pharmacokinetic properties of this compound?
- Methodological Answer :
- Rodent models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration) with LC-MS/MS quantification .
- Tissue distribution : Employ radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs .
- Metabolite profiling : Identify phase I/II metabolites via hepatic microsomal incubations and UPLC-QTOF-MS .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Purity Optimization | Biotage flash chromatography (72–73% yield) | |
| Enzyme Inhibition (IC₅₀) | Sphingosine kinase 1: 0.8–1.2 μM | |
| Melting Point | 236–240°C (DMF/water recrystallization) | |
| NMR Shifts (¹³C) | Quinolin-2-one C=O: δ 167–170 ppm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
